molecular formula C6H16ClNO2S B1429946 Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride CAS No. 1423029-54-2

Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride

Cat. No.: B1429946
CAS No.: 1423029-54-2
M. Wt: 201.72 g/mol
InChI Key: ZDENDFKNJRJTBU-UHFFFAOYSA-N
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Description

“Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C6H16ClNO2S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of “this compound” is 201.71 . The molecular formula is C6H16ClNO2S .


Chemical Reactions Analysis

Amines, such as “this compound”, can react with sulfonyl groups to form sulfonamides . The reaction to form sulfonamides occurs under alkaline conditions to keep the amine nucleophilic .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is not specified . Amines, in general, are known to act as weak organic bases .

Scientific Research Applications

  • Formylation of Alcohols and Amines

    Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride and related compounds are used as catalysts in the formylation of alcohols and amines, particularly with ethyl formate. This reaction, which typically occurs at room temperature, is significant for its green and novel approach in organic synthesis (Ghorbani‐Choghamarani & Akbaripanah, 2012).

  • Ligand Complexes in Water

    Compounds like this compound serve as ligands in complex formation with metal ions like Aluminum(III), Gallium(III), and Indium(III). These ligands have demonstrated utility in probing solution structures of complexes through techniques like NMR and UV spectroscopy (Caravan & Orvig, 1997).

  • Synthesis of Amphiphiles

    The compound is used in the synthesis of double-chain cationic and amphoteric F-alkylated amphiphiles derived from N-alkyl N-methyl N-[2-(F-alkyl)ethyl] amines. These amphiphiles have diverse applications in surfactant chemistry (Enjalbert et al., 1998).

  • Sulfonylation Reactions

    This compound is involved in sulfonylation reactions with alcohols, particularly in the methylation of 2-propyn-1-ol. The reaction showcases the safe and effective use of sulfonyl chlorides and amines in organic chemistry (Tanabe et al., 1995).

  • Enzyme System Studies

    Variants of this compound have been used to investigate enzyme systems in bacteria, specifically in the study of the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. These studies help in understanding the biochemical pathways involved in methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).

  • Organic Synthesis Intermediates

    The compound is utilized in the preparation of organic synthesis intermediates, like lithiated γ-tosyl-substituted benzylmethallylamine. These intermediates are crucial for creating a variety of nitrogen heterocycles, demonstrating the compound's role in complex organic syntheses (Alonso et al., 1996).

Safety and Hazards

“Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride” should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product .

Properties

IUPAC Name

N-methyl-2-propan-2-ylsulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S.ClH/c1-6(2)10(8,9)5-4-7-3;/h6-7H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDENDFKNJRJTBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-54-2
Record name Ethanamine, N-methyl-2-[(1-methylethyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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